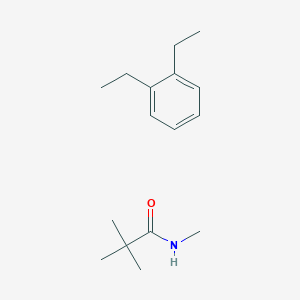
N,2,2-Trimethylpropanamide--1,2-diethylbenzene (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,2-Trimethylpropanamide–1,2-diethylbenzene (1/1) is a chemical compound that combines the structural features of both N,2,2-trimethylpropanamide and 1,2-diethylbenzene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-trimethylpropanamide typically involves the reaction of isobutyric acid with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
For the preparation of 1,2-diethylbenzene, ethylbenzene undergoes a Friedel-Crafts alkylation reaction with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of N,2,2-trimethylpropanamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Similarly, 1,2-diethylbenzene is produced through catalytic processes that maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
N,2,2-Trimethylpropanamide–1,2-diethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N,2,2-Trimethylpropanamide–1,2-diethylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,2,2-trimethylpropanamide–1,2-diethylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N,N,2-trimethylpropanamide: Shares the amide functional group but lacks the benzene ring.
1,2-diethylbenzene: Contains the benzene ring with ethyl substituents but lacks the amide group.
Uniqueness
N,2,2-Trimethylpropanamide–1,2-diethylbenzene is unique due to the combination of both amide and benzene ring structures, which imparts distinct chemical and physical properties. This dual functionality makes it versatile for various applications in different fields .
Propiedades
Número CAS |
676148-37-1 |
|---|---|
Fórmula molecular |
C16H27NO |
Peso molecular |
249.39 g/mol |
Nombre IUPAC |
1,2-diethylbenzene;N,2,2-trimethylpropanamide |
InChI |
InChI=1S/C10H14.C6H13NO/c1-3-9-7-5-6-8-10(9)4-2;1-6(2,3)5(8)7-4/h5-8H,3-4H2,1-2H3;1-4H3,(H,7,8) |
Clave InChI |
WICKACYDQRKNAW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1CC.CC(C)(C)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


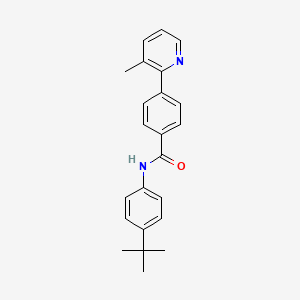
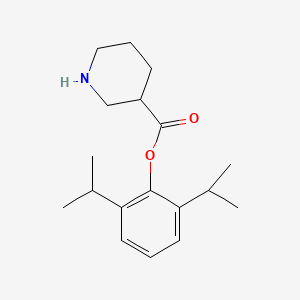
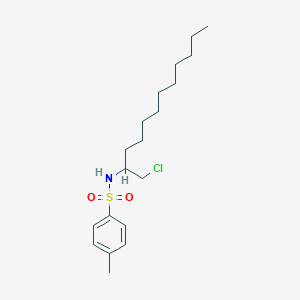
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15160196.png)

![2-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B15160222.png)
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium methyl sulfate](/img/structure/B15160226.png)
![10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane](/img/structure/B15160237.png)
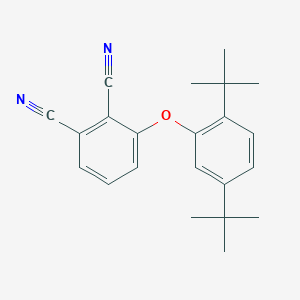

![1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B15160255.png)
![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B15160265.png)
![2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-](/img/structure/B15160267.png)
